

voclosporin acute pulmonary edema complications

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Compound Focus: Voclosporin

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Post-Marketing Safety Signal

An analysis of the US FDA Adverse Event Reporting System (FAERS) database from 2021 to 2024 identified acute pulmonary edema as a positive safety signal for **voclosporin**. The key details are summarized in the table below [1].

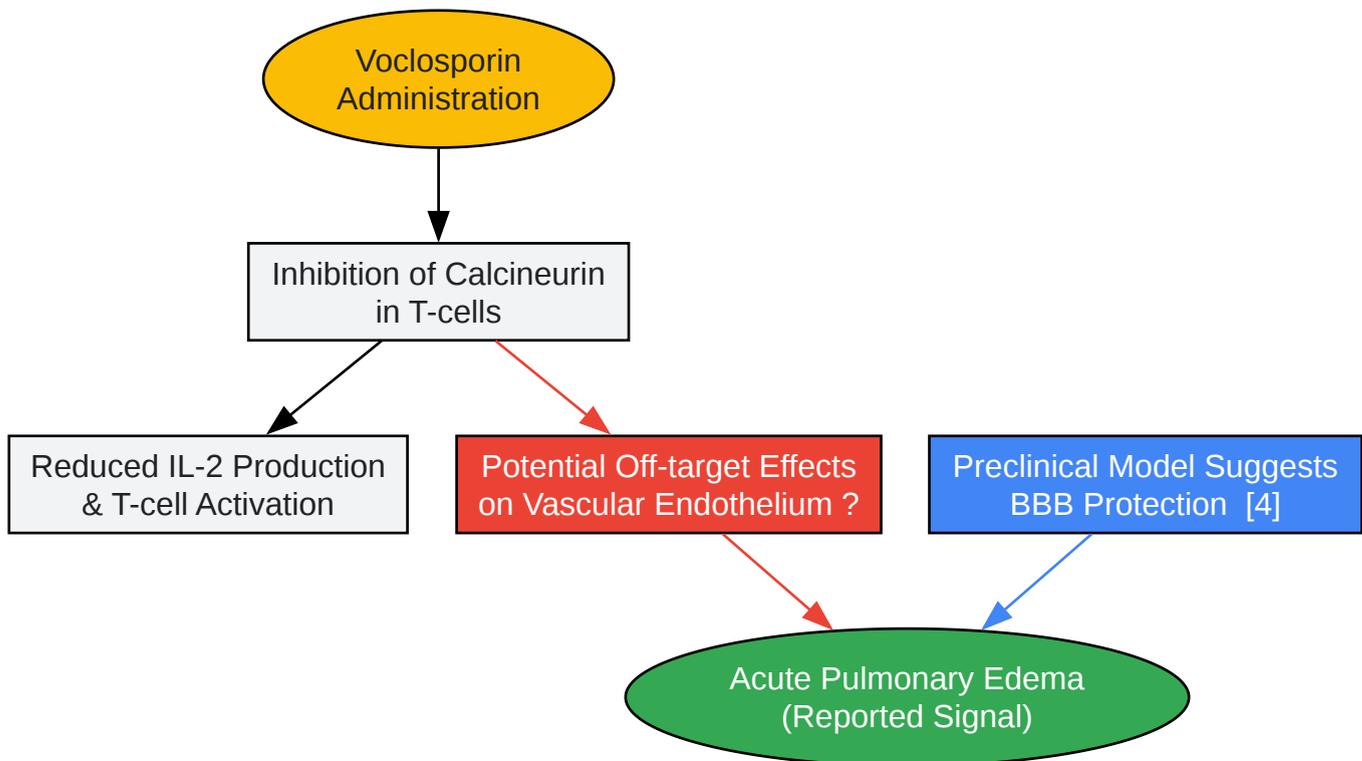
Signal Metric	Value
Reporting Odds Ratio (ROR)	4.16
Number of Case Reports	3

This signal was among those not previously listed on the drug's official label, indicating a potentially new and unexpected adverse reaction observed in real-world use [1]. The ROR value of 4.16 suggests a statistically significant association, meaning that reports of acute pulmonary edema were over 4 times more likely to be associated with **voclosporin** than with other drugs in the database.

Mechanisms and Experimental Considerations

The identified signal should be considered in the context of the drug's known mechanism of action and existing research.

- **Proposed Mechanism:** As a calcineurin inhibitor (CNI), **voclosporin**'s primary mechanism of action is the inhibition of T-cell activation [2] [3]. While the specific pathway leading to pulmonary edema is not fully elucidated, it is crucial for researchers to be aware that CNIs can have off-target effects. The diagram below outlines the hypothesized pathway from drug administration to the observed complication.



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- **Paradoxical Preclinical Evidence:** Interestingly, a 2025 preclinical study in mice with ischemic stroke found that **voclosporin** helped **maintain blood-brain barrier (BBB) integrity** and reduced brain edema [4]. This highlights that drug effects can be highly tissue- and context-specific. The protective effect on the BBB observed in the brain contrasts with the signal of fluid leakage in the lungs, underscoring the need for targeted organ system research.

Recommended Research & Troubleshooting Guide

For researchers investigating this adverse event, the following approaches and frequently asked questions may be helpful.

Detailed Methodology for Pharmacovigilance Signal Detection

The primary evidence for this signal comes from a disproportionality analysis of the FAERS database. The core methodology is as follows [1]:

- **Data Extraction:** Identify all adverse event reports for the desired timeframe where **voclosporin** was listed as the "Primary Suspect" drug.
- **Term Standardization:** Code all adverse events using the standardized **MedDRA (Medical Dictionary for Regulatory Activities) Preferred Terms (PT)**.
- **Statistical Analysis:** Employ the **Reporting Odds Ratio (ROR)** to detect signals. A signal is considered positive if it meets all three criteria:
 - The ROR point estimate is greater than 1.
 - The lower bound of the 95% confidence interval (95% CI) exceeds 1.
 - There are at least 3 or more case reports for the specific event.

Frequently Asked Questions (FAQs)

- **Q1: How strong is the evidence linking voclosporin to acute pulmonary edema?**
 - **A1:** The evidence is based on a post-marketing safety signal from a reputable database. While the ROR shows a statistically significant association, it is important to note the low number of reports (n=3). This indicates a potential risk that requires further investigation rather than a confirmed, common adverse effect [1].
- **Q2: What is the typical time to onset for adverse events with voclosporin?**
 - **A2:** According to the FAERS analysis, the median time to onset for all **voclosporin**-associated adverse events is 99 days. However, nearly one-third of events occurred within the first month of treatment, suggesting a need for close monitoring early in therapy [1].
- **Q3: Are there other notable adverse events I should consider in my research?**
 - **A3:** Yes. The same study identified other significant signals, including hypertension, headache, nausea, diarrhea, and proteinuria. Furthermore, signals for **menstrual disorder** and **acute pulmonary edema** were notable as "unexpected" events not on the label [1].

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References

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